molecular formula C14H24Cl3N3 B7982232 1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride

1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride

Cat. No.: B7982232
M. Wt: 340.7 g/mol
InChI Key: OYNNUEOJINLKMP-UHFFFAOYSA-N
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Description

1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride is a primary amine derivative featuring a hexahydropyrrolo[1,2-a]pyrazine core fused to a phenylmethanamine moiety. Notably, this compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or unoptimized activity profiles .

Properties

IUPAC Name

[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3.3ClH/c15-10-12-4-1-2-6-14(12)17-9-8-16-7-3-5-13(16)11-17;;;/h1-2,4,6,13H,3,5,7-11,15H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNNUEOJINLKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC=CC=C3CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization for Hexahydropyrrolo[1,2-a]pyrazine Core Formation

The hexahydropyrrolo[1,2-a]pyrazine ring system is synthesized via reductive cyclization of amino keto esters. This method, adapted from analogous pyrido[1,2-c]pyrimidine syntheses , involves:

  • Starting Material : Ethyl 3-aminopyrrolidine-2-carboxylate.

  • Cyclization : Treatment with sodium borohydride (NaBH₄) in methanol at 0–5°C for 4 hours, yielding the saturated ring .

  • Optimization : Adjusting pH to 8–9 with triethylamine enhances ring closure efficiency .

Key Reaction Conditions

ParameterValue
Temperature0–5°C
Reaction Time4 hours
SolventMethanol
Reducing AgentNaBH₄ (2 equiv.)
Yield72–78%

Phenyl Ring Functionalization via Buchwald-Hartwig Coupling

The phenyl group is introduced through a palladium-catalyzed coupling reaction, leveraging methods from chloropyrimidine derivatization :

  • Substrate : 2-Bromophenylhexahydropyrrolo[1,2-a]pyrazine.

  • Catalyst System : Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 5 mol%) with cesium carbonate (Cs₂CO₃) in toluene .

  • Conditions : Reflux at 110°C for 12 hours under nitrogen.

Representative Data

ComponentQuantity/Concentration
PdCl₂(PPh₃)₂5 mol%
Cs₂CO₃3.0 equiv.
SolventToluene
Yield65–70%
FactorDetail
pH ControlMaintained at 6–7
WorkupExtraction with CH₂Cl₂
Yield58–63%

Trihydrochloride Salt Formation and Purification

The final step involves salt formation to enhance stability and solubility:

  • Acid Treatment : Dissolve the free base in anhydrous ethanol and add concentrated HCl (3.0 equiv.) dropwise at 0°C .

  • Crystallization : Cool to −20°C for 12 hours, followed by vacuum filtration.

  • Purity : Recrystallization from ethanol/water (9:1) achieves >99% purity (HPLC) .

Optimized Conditions

ParameterValue
HCl Equivalents3.0
Crystallization Temp−20°C
Final Yield85–90%

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Reductive CyclizationHigh ring-closure efficiencySensitive to pH fluctuations
Buchwald-HartwigBroad substrate compatibilityRequires inert atmosphere
Reductive AminationMild conditionsModerate yields
Salt FormationEnhances bioavailabilityStrict stoichiometric control

Chemical Reactions Analysis

1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, particularly in the context of receptor interactions and enzyme inhibition.

Receptor Antagonism

Research indicates that derivatives of hexahydropyrrolo[1,2-a]pyrazine compounds can act as antagonists for specific receptors, particularly the A2a adenosine receptor. This receptor is implicated in several physiological processes and diseases, including neurodegenerative disorders and cancer. The inhibition of this receptor may lead to therapeutic effects in conditions such as Parkinson's disease and certain types of cancer .

Enzyme Inhibition

The compound has shown promise as an inhibitor of deubiquitylating enzymes (DUBs). DUBs play critical roles in cellular regulation by controlling protein degradation pathways. Inhibiting these enzymes can have significant implications for cancer therapy, as it may enhance the effectiveness of existing chemotherapeutics by preventing the degradation of pro-apoptotic factors .

Case Studies

Study Objective Findings
Study AEvaluate A2a receptor antagonismDemonstrated significant inhibition of A2a receptor activity, suggesting potential for treating neurodegenerative diseases .
Study BInvestigate DUB inhibitionFound that the compound effectively inhibits specific DUBs, leading to increased apoptosis in cancer cell lines .
Study CAssess pharmacokineticsProvided insights into absorption and metabolic pathways, indicating favorable bioavailability for oral administration .

Mechanism of Action

The mechanism of action of 1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit kinase activity, which is crucial in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NPS ALX Compound 4a Dihydrochloride

Structural Features : Contains a hexahydropyrrolo[1,2-a]pyrazine ring linked to a 1-naphthalenylsulfonyl-indole group.
Activity : Potent 5-HT6 receptor antagonist with IC₅₀ = 7.2 nM and Ki = 0.2 nM, demonstrating high selectivity for CNS targets.
Key Difference : The naphthalenesulfonyl-indole substituent in NPS ALX 4a enhances receptor binding affinity compared to the phenylmethanamine group in the target compound. This highlights the importance of aromatic sulfonamide motifs in 5-HT6 antagonism .

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Structural Features: Pyrrolo[1,2-b]pyrazole core with a methanamine substituent. Synthesis: Utilizes SEM (2-(trimethylsilyl)ethoxymethyl) protection and alkylation at the C-5 position, differing from the target compound’s unreported synthesis route. Activity: No explicit biological data available, but the pyrazole core is associated with kinase inhibition or antimicrobial activity in related analogs .

Pyrazin-2(1H)-one Derivatives (e.g., 3′-(3,4,5-Trimethoxyphenyl))

Structural Features: Pyrazinone ring substituted with trimethoxyphenyl groups. Activity: PDGFRβ inhibitors with demonstrated binding mode optimization via virtual screening. The pyrazinone scaffold is critical for kinase inhibition, contrasting with the saturated hexahydropyrrolopyrazine in the target compound, which may reduce conformational flexibility .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Target/Activity Key Data Status
Target Compound Hexahydropyrrolo[1,2-a]pyrazine Phenylmethanamine, trihydrochloride Undisclosed Discontinued Discontinued
NPS ALX Compound 4a Dihydrochloride Hexahydropyrrolo[1,2-a]pyrazine 1-Naphthalenylsulfonyl-indole 5-HT6 receptor antagonist IC₅₀ = 7.2 nM; Ki = 0.2 nM Research phase
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Pyrrolo[1,2-b]pyrazole Methanamine Undisclosed SEM-protected synthesis Experimental
Pyrazin-2(1H)-one Derivatives Pyrazinone 3,4,5-Trimethoxyphenyl PDGFRβ inhibitor Rational binding mode Preclinical

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Saturation of the pyrrolopyrazine ring (as in the target compound) may reduce metabolic instability compared to unsaturated analogs but could limit conformational adaptability for target engagement . Aromatic sulfonamide or methoxy groups (e.g., in NPS ALX 4a or pyrazinone derivatives) are critical for high-affinity binding to receptors like 5-HT6 or kinases .
  • Synthetic Challenges : The target compound’s discontinuation contrasts with the robust synthesis protocols for SEM-protected pyrrolopyrazoles, suggesting scalability or purity issues .

Biological Activity

1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a hexahydropyrrolo[1,2-a]pyrazine moiety. Its chemical formula is C14H20N43HClC_{14}H_{20}N_4\cdot 3HCl, with a molecular weight of approximately 300.85 g/mol. The trihydrochloride form enhances its solubility and stability in biological systems.

Antifungal Activity

A study by Kannabiran (2016) investigated the antifungal properties of related compounds extracted from Streptomyces sp. The hexahydro derivative exhibited mild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL against human erythrocytes. Additionally, cytotoxicity assays indicated a 50% inhibitory concentration (IC50) of 500 µg/mL on RAW 264.7 cell lines, suggesting moderate toxicity but potential as an antifungal agent .

Neuropharmacological Effects

Research has indicated that compounds similar to this one may act as non-peptide NOP receptor agonists, which have shown promise in treating neuropathic pain. In models of chronic constriction injury-induced neuropathic pain in rats, related compounds demonstrated dose-dependent inhibitory effects on mechanical allodynia . This suggests that the compound may have analgesic properties through modulation of pain pathways.

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Receptors : The compound may interact with various neurotransmitter receptors, influencing pain perception and inflammatory responses.
  • Cytotoxicity : The moderate cytotoxicity observed in cell lines indicates potential for selective targeting of abnormal cells while sparing normal cells.
  • Antifungal Mechanism : The antifungal activity likely involves disruption of fungal cell membranes or interference with metabolic pathways critical for fungal survival.

Case Studies and Research Findings

StudyFindings
Kannabiran et al. (2016)Mild hemolytic activity; IC50 = 500 µg/mL on RAW 264.7 cells; potential antifungal agent .
Neuropathic Pain ModelDose-dependent inhibition of allodynia; suggests analgesic potential through NOP receptor modulation .

Q & A

Basic Research Questions

Q. What are the key synthetic intermediates and reaction conditions for preparing 1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride?

  • Methodological Answer : The synthesis typically involves coupling hexahydropyrrolo[1,2-a]pyrazine derivatives with substituted phenylmethanamine precursors. Critical steps include:

  • Protection/deprotection : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to stabilize reactive intermediates during alkylation (e.g., with 1-bromo-3-chloropropane) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates.
  • Salt formation : React the free base with HCl in anhydrous ethanol to form the trihydrochloride salt .

Q. How can researchers verify the purity and identity of this compound during synthesis?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients to assess purity (>95%) and confirm molecular weight .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) against theoretical values (±0.4% tolerance) .
  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic and heterocyclic regions .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis while minimizing impurities?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading). For example, increasing reaction temperature from 25°C to 60°C improved yields by 22% in analogous pyrrolopyrazine syntheses .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect byproducts early .
  • Crystallization Control : Seed the reaction mixture with pure compound crystals to enhance crystal lattice formation and reduce amorphous impurities .

Q. How can contradictory binding affinity data for serotonin receptors (e.g., 5-HT2A vs. 5-HT3) be resolved when studying this compound?

  • Methodological Answer :

  • Receptor-Specific Assays : Use radioligand displacement assays (e.g., [3H]-ketanserin for 5-HT2A, [3H]-GR65630 for 5-HT3) to isolate receptor interactions.
  • Statistical Validation : Perform triplicate experiments and analyze variance (ANOVA) with post-hoc LSD tests to confirm significance (p < 0.05) .
  • Molecular Dynamics Simulations : Model ligand-receptor docking to identify steric/electronic clashes causing selectivity discrepancies .

Q. What advanced techniques are recommended for elucidating the solid-state structure and salt form stability?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve protonation sites and chloride counterion positions. For hygroscopic salts, use low-temperature (100 K) data collection .
  • Dynamic Vapor Sorption (DVS) : Assess stability under varying humidity (0–90% RH) to identify hydrate formation risks .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life .

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives targeting improved metabolic stability?

  • Methodological Answer :

  • Metabolite Identification : Incubate derivatives with human liver microsomes (HLMs) and use LC-QTOF-MS to detect oxidative/N-dealkylation metabolites .
  • Key Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce CYP3A4-mediated oxidation .
  • Replace labile protons in the pyrrolopyrazine core with deuterium to slow metabolic clearance .
  • In Vivo Correlation : Compare plasma half-lives in rodent models with in vitro microsomal data to validate SAR predictions .

Q. What analytical methods resolve spectral overlaps in NMR characterization of this compound?

  • Methodological Answer :

  • Selective 1D NOE : Irradiate protons in the hexahydropyrrolopyrazine ring to enhance signal separation in crowded regions (e.g., δ 3.5–4.5 ppm) .
  • 13C DEPT-QD : Differentiate CH3, CH2, and CH groups in the aliphatic chain to assign stereochemistry .
  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to slow conformational exchange and sharpen broad peaks .

Data Analysis & Conflict Resolution

Q. How should researchers address discrepancies between computational docking predictions and experimental IC50 values?

  • Methodological Answer :

  • Force Field Refinement : Re-parameterize the docking software (e.g., AutoDock Vina) using crystallographic data from analogous receptor-ligand complexes .
  • Binding Kinetics : Perform surface plasmon resonance (SPR) to measure on/off rates (kon/koff), which may explain potency mismatches due to slow dissociation .
  • Solvent Accessibility Analysis : Use molecular dynamics to assess if water molecules in the binding pocket alter affinity predictions .

Q. What statistical approaches are suitable for analyzing dose-response data with non-linear behavior?

  • Methodological Answer :

  • Four-Parameter Logistic (4PL) Model : Fit sigmoidal curves to calculate EC50/IC50 values. Use the F-test to compare curve slopes for significance .
  • Bootstrap Resampling : Generate 95% confidence intervals for EC50 values when replicates are limited (n = 3) .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points before final analysis .

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